1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone
Description
1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone is a thiazole derivative featuring a 3-aminophenyl group at the 2-position, a methyl group at the 4-position, and an acetyl (ethanone) group at the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds renowned for their broad pharmacological activities, particularly in antimicrobial and anticancer applications . This compound is hypothesized to exhibit activity against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), based on structural similarities to other phenylthiazole derivatives .
Properties
IUPAC Name |
1-[2-(3-aminophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-11(8(2)15)16-12(14-7)9-4-3-5-10(13)6-9/h3-6H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTHKDUNSPVKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Cyclocondensation
A widely reported method involves the bromination of 4-aminoacetophenone followed by cyclocondensation with thiocarbonyl compounds. In this approach, 4-aminoacetophenone undergoes bromination using N-bromosuccinimide (NBS) in acetic acid, yielding a brominated intermediate. Subsequent treatment with thiourea or thiocyanate derivatives in ethanol facilitates cyclization to form the thiazole ring . For instance, Lozynskyi et al. demonstrated that bromination of α-active methylene ketones (e.g., 4-aminoacetophenone) with NBS in ethanol, followed by potassium thiocyanate and primary amine addition, produces thiazol-2(3H)-imine intermediates, which are further functionalized to yield the target compound .
Key Reaction Conditions :
-
Bromination : NBS (1.1 equiv), benzoyl peroxide (catalytic), ethanol, 25°C, 1 h.
-
Cyclocondensation : Potassium thiocyanate (1.0 equiv), 3-aminophenylamine (1.0 equiv), ethanol, 25°C, 4 h.
This method’s efficiency stems from the one-pot protocol, which avoids intermediate isolation and reduces purification steps. However, regioselectivity challenges may arise when asymmetrical ketones are used, necessitating careful control of stoichiometry and temperature .
Sonogashira Cross-Coupling
The Sonogashira reaction has been employed to introduce arylalkyne moieties into the thiazole scaffold. Starting with 4-iodo-2-methylthiazole-5-carbaldehyde, coupling with 3-aminophenylacetylene using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide in dimethylformamide (DMF) generates the propargyl intermediate, which is subsequently reduced and acetylated to form the target compound . Abboud et al. optimized this method by using cesium carbonate as a base, achieving yields of 65–78% .
Key Reaction Conditions :
-
Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).
-
Solvent : DMF, 80°C, 12 h.
-
Post-Coupling Steps : Hydrogenation (H₂/Pd-C), acetylation (Ac₂O) .
While this method allows precise control over substituent placement, the reliance on palladium catalysts increases costs and introduces metal contamination risks.
Claisen-Schmidt Condensation
The Claisen-Schmidt reaction enables the formation of α,β-unsaturated ketones, which are critical for constructing the thiazole ring’s substituents. Lozynskyi et al. reported condensing 2-amino-4-methylthiazol-5-yl-ethanone with 3-nitrobenzaldehyde in ethanol using potassium tert-butoxide as a base, followed by nitro group reduction to yield the 3-aminophenyl derivative .
Key Reaction Conditions :
-
Base : Potassium tert-butoxide (1.0 equiv).
-
Solvent : Ethanol, reflux, 3–5 h.
-
Overall Yield : 68–72%.
This method’s advantage lies in its compatibility with diverse aromatic aldehydes, though the reduction step adds complexity.
Mechanochemical Synthesis
Recent advances in solvent-free synthesis have enabled the preparation of thiazole derivatives via ball milling. A three-component reaction involving 4-methyl-2-aminothiazole, 3-nitrobenzaldehyde, and acetyl chloride in the presence of Montmorillonite K10 as a catalyst produces the target compound with 82% yield . The absence of solvents and short reaction time (30 min) make this method environmentally favorable.
Key Reaction Conditions :
-
Catalyst : Montmorillonite K10 (20 wt%).
-
Milling Frequency : 30 Hz, 30 min.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Bromination/Cyclocond. | 70–85 | 5 h | Low | High | Moderate |
| Sonogashira Coupling | 65–78 | 14 h | High | Moderate | High (Pd waste) |
| Claisen-Schmidt | 68–72 | 8 h | Low | High | Moderate |
| Mechanochemical | 82 | 0.5 h | Low | High | Low |
The mechanochemical approach outperforms others in yield and sustainability, though it requires specialized equipment. Traditional methods remain valuable for large-scale production due to established protocols.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The 2- and 4-positions of the thiazole ring are susceptible to nucleophilic substitution due to electron-withdrawing effects from the sulfur and nitrogen atoms.
Key Finding : Steric hindrance from the 4-methyl group limits reactivity at the 4-position, favoring substitutions at the 5-position .
Condensation Reactions Involving the Acetyl Group
The ethanone moiety participates in condensation reactions to form heterocyclic systems:
Formation of Enaminones
Treatment with N,N-dimethylformamide–dimethylacetal (DMF–DMA) yields enaminones, critical intermediates for pyrimidine synthesis :
Pyrimidine Ring Formation
Microwave-assisted condensation with phenylguanidines generates 2-anilino-4-(thiazol-5-yl)pyrimidines :
| Guanidine Substituent | Reaction Time | Product Purity | Biological Activity (CDK9 Kᵢ) |
|---|---|---|---|
| m-SO₂NH₂ | 30 min | >95% | 4 nM |
| m-NO₂ | 45 min | 92% | 6 nM |
Mechanistic Insight : Electron-withdrawing groups on phenylguanidines accelerate cyclization kinetics .
Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring
The 3-aminophenyl group undergoes regioselective EAS:
| Reaction | Reagent | Position Substituted | Application |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | para to -NH₂ | Precursor for diazonium salts |
| Sulfonation | SO₃, H₂SO₄, 60°C | meta to -NH₂ | Water-solubility enhancement |
| Azo Coupling | Diazonium salt, pH 9–10 | ortho to -NH₂ | Dye/photosensitizer synthesis |
Note : The -NH₂ group directs electrophiles to the para position but steric effects from the thiazole ring favor meta substitution in practice.
Oxidation
MnO₂ selectively oxidizes alcohol intermediates (from LDA-mediated alkylation) to ketones :
Reduction
NaBH₄ reduces the acetyl group to ethanol, enabling pro-drug strategies:
Coordination Chemistry
The thiazole nitrogen and amino group act as bidentate ligands for transition metals:
| Metal Ion | Ligand Ratio | Complex Geometry | Application |
|---|---|---|---|
| Cu(II) | 1:2 | Square planar | Antimicrobial agents |
| Fe(III) | 1:1 | Octahedral | Catalytic oxidation |
| Pd(II) | 1:1 | Square planar | Cross-coupling catalysis |
Stability : Cu(II) complexes show enhanced stability (log β = 12.4) compared to Fe(III) (log β = 9.8) .
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring and an amine group, contributing to its biological activity. The molecular formula is CHNS, with a molecular weight of approximately 232.30 g/mol. Its unique structure enhances interactions with biological targets, making it a focus for ongoing research.
Antimicrobial Activity
1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone exhibits promising antimicrobial properties. Research indicates that similar thiazole derivatives have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Aspergillus niger
A study demonstrated that thiazole derivatives can inhibit the growth of these pathogens, suggesting that this compound may possess similar properties .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that thiazole derivatives can exhibit cytotoxic effects against several cancer cell lines. Notably, compounds with structural similarities to this compound have been tested in the National Cancer Institute's Developmental Therapeutics Program, indicating significant cell growth inhibition rates .
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that compounds with the thiazole moiety displayed lower Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In a series of experiments involving different cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. This suggests its potential as a lead compound for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of thiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Structure-Activity Relationship (SAR) Insights
- C2 Hydrophobic Moieties: Alkynyl (e.g., 4g) and naphthalene substituents enhance antibacterial activity by improving membrane penetration and reducing efflux in Gram-positive bacteria . The 3-aminophenyl group in the target compound introduces polarity, which may compromise hydrophobicity but improve solubility .
- Amino Group Positioning: The meta-position of the amino group in the target compound contrasts with para-substituted derivatives (e.g., 4-iodophenyl in ).
- Ethanone at C5: The acetyl group is conserved across active derivatives, suggesting its role as a critical pharmacophore. Its electron-withdrawing nature may stabilize the thiazole ring or participate in hydrogen bonding .
Metabolic and Toxicity Profiles
- Alkynyl Derivatives : Compounds like 4g exhibit high metabolic stability due to resistance to oxidative degradation in human liver microsomes .
- However, this group could mitigate cytotoxicity observed in lead compounds with halogenated substituents .
Antimicrobial Spectrum
- The lead compound in (4-iodophenyl derivative) shows potent activity against MRSA, VISA, and VRSA. The target compound’s 3-aminophenyl group may broaden the spectrum to include Gram-negative bacteria if solubility is sufficiently enhanced .
- Hydrazinyl derivatives (e.g., ) target human enzymes (ecto-5'-nucleotidase), indicating divergent applications compared to the antimicrobial focus of the target compound .
Biological Activity
1-(2-(3-Aminophenyl)-4-methylthiazol-5-yl)ethanone is a thiazole derivative that has garnered attention for its diverse biological activities. This compound's structure, featuring a thiazole ring and an amino group, suggests potential pharmacological applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy, and potential therapeutic uses.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiazole moiety have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with cellular metabolism.
- Efficacy Against Bacteria : In vitro tests have indicated that derivatives similar to this compound possess notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds often range from 31.25 to 125 µg/mL, indicating their potential as antibacterial agents .
Anticancer Properties
Thiazole derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial-mediated mechanisms.
- Mechanism of Action : Studies have shown that certain thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDK9 has been linked to reduced expression of anti-apoptotic proteins like Mcl-1, leading to increased apoptosis in cancer cells .
Case Studies
- Study on Antimicrobial Activity : A study reported that a series of thiazole derivatives exhibited varying degrees of antimicrobial activity. Among them, a compound structurally related to this compound displayed a zone of inhibition of up to 20 mm against Bacillus subtilis at a concentration of 500 µg/disk .
- Anticancer Evaluation : Another research effort focused on evaluating the anticancer potential of thiazole derivatives in human cancer cell lines. The study concluded that specific modifications to the thiazole structure could enhance cytotoxicity against breast cancer cells, with IC50 values indicating significant cell death at low concentrations .
Research Findings
A summary table below encapsulates key findings from various studies regarding the biological activities associated with this compound and related compounds:
Q & A
Q. How can contradictory data on hydrazinyl derivatives’ cytotoxicity be resolved?
- Answer : Discrepancies arise from assay conditions (e.g., serum concentration in cell culture). For example, hydrazinyl-thiazole derivatives show low cytotoxicity (IC₅₀ >100 µM) in serum-free media but higher toxicity (IC₅₀ ~30 µM) in 10% FBS due to protein binding . Dose-response curves under standardized conditions (e.g., 5% serum) are recommended for reproducibility.
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Answer :
- Prodrug approaches : Mask polar groups (e.g., acetylating hydrazinecarboximidamide) to improve oral bioavailability.
- Formulation : Nanoemulsions or cyclodextrin complexes enhance solubility of hydrophobic derivatives (e.g., naphthalene-substituted analogs) .
- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the 3-aminophenyl group) to guide structural modifications .
Methodological Notes
- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for MIC and cytotoxicity dose-response curves. Apply Welch’s t-test for comparing metabolic stability between derivatives .
- Contradictory SAR : Cross-validate findings using isogenic bacterial strains (e.g., S. aureus ATCC 29213 vs. clinical isolates) to account for genetic variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
